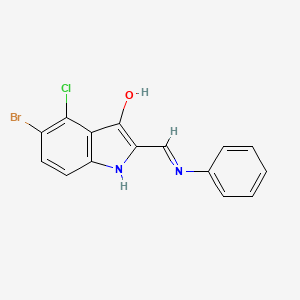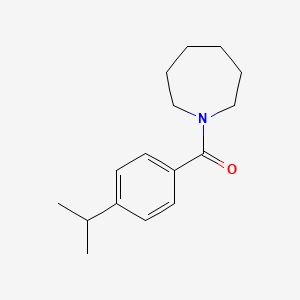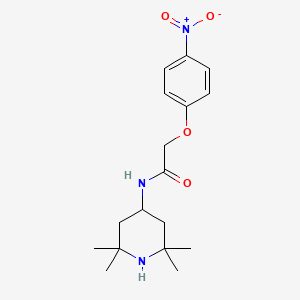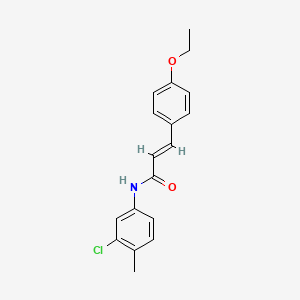
N-(4-methylphenyl)-1-pyrrolidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1-pyrrolidinesulfonamide, also known as N-(4-methylphenyl) sulfonylpyrrolidine (NPS), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyrrolidine, which is a cyclic amine with a five-membered ring structure. The aim of
作用機序
The mechanism of action of NPS is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. NPS has been shown to inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into cells. This, in turn, leads to a decrease in the depolarization of cells, resulting in a decrease in the release of neurotransmitters and a decrease in pain sensation.
Biochemical and Physiological Effects:
NPS has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. NPS has been reported to inhibit the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, NPS has been shown to decrease the release of various neurotransmitters, including glutamate and substance P, which are involved in pain sensation.
実験室実験の利点と制限
NPS has several advantages for use in lab experiments, including its high purity and good yields during synthesis. Additionally, NPS has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of NPS is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of NPS in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Additionally, NPS could be used to study the role of ion channels in various diseases, including epilepsy and cardiac arrhythmias. Furthermore, NPS could be used in the development of new imaging agents for the detection of cancer and other diseases. Overall, the potential applications of NPS in scientific research are vast and exciting, and further studies are needed to fully understand its properties and potential uses.
Conclusion:
N-(4-methylphenyl)-1-pyrrolidinesulfonamide(4-methylphenyl)-1-pyrrolidinesulfonamide, or NPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPS has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, making it a promising candidate for the development of new drugs. Further studies are needed to fully understand the properties and potential uses of NPS in scientific research.
合成法
The synthesis of NPS can be achieved through various methods, including the reaction of 4-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylsulfonyl chloride with 1,2,3,6-tetrahydropyridine in the presence of a base, such as potassium carbonate. These methods have been reported to yield high purity NPS with good yields.
科学的研究の応用
NPS has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. NPS has been reported to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. These properties make NPS a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-4-6-11(7-5-10)12-16(14,15)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBNIUWXYNQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)


![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
